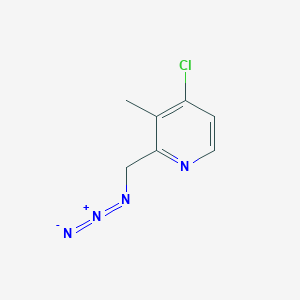

![molecular formula C12H18ClNO2S B2934454 3-[(3-Methylsulfonylphenyl)methyl]pyrrolidine;hydrochloride CAS No. 2378506-76-2](/img/structure/B2934454.png)

3-[(3-Methylsulfonylphenyl)methyl]pyrrolidine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

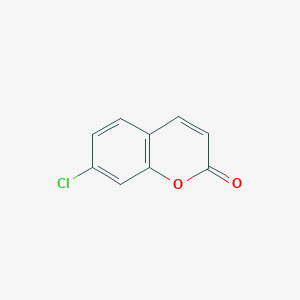

“3-[(3-Methylsulfonylphenyl)methyl]pyrrolidine;hydrochloride” is a chemical compound with the molecular formula C12H18ClNO2S and a molecular weight of 275.79. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The pyrrolidine ring in “this compound” is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . This structure contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the available data, pyrrolidine derivatives are known to undergo a variety of chemical reactions .Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a significant area of application. For instance, derivatives of pyrrolidine have been utilized in the synthesis of fused heterocycles, including pyrrolo[2,3-c]isoxazoles and pyrrolo[2,3-c]isothiazole, showcasing the versatility of pyrrolidine derivatives in constructing complex molecular architectures (El-Nabi, 2002).

Organocatalysis

In the field of organocatalysis, 3-[(3-Methylsulfonylphenyl)methyl]pyrrolidine derivatives have been demonstrated as efficient organocatalysts. For example, (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, a related compound, has been used for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, achieving high yields and excellent stereoselectivity (Singh et al., 2013).

Ligand Development for Asymmetric Synthesis

The development of new chiral ligands for use in asymmetric synthesis is another significant area of application. For instance, new chiral ferrocenyl amidophosphine ligands have been synthesized for improving enantioselectivities in copper-catalyzed additions of diethylzinc to N-sulfonylimines, highlighting the potential of pyrrolidine derivatives in facilitating asymmetric catalysis (Wang et al., 2005).

Electropolymerization and Material Science

Pyrrolidine derivatives are also explored in the electropolymerization of conducting polymers for applications in hybrid supercapacitors, demonstrating the role of these compounds in the development of advanced materials for energy storage applications (Biso et al., 2008).

Proton Exchange Membranes

Furthermore, pyrrolidine derivatives have been studied in the synthesis of sulfonated poly(arylene ether sulfone) copolymers for use as proton exchange membranes in fuel cells, indicating their significance in the field of renewable energy (Wang et al., 2002).

Mechanism of Action

Biochemical pathways

Pyrrolidine alkaloids can affect multiple biochemical pathways. For example, they have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Result of action

The molecular and cellular effects of pyrrolidine alkaloids can include changes in cell signaling, gene expression, and cellular metabolism, leading to various physiological effects. Some pyrrolidine alkaloids have been found to exert toxic effects on animal organs .

properties

IUPAC Name |

3-[(3-methylsulfonylphenyl)methyl]pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S.ClH/c1-16(14,15)12-4-2-3-10(8-12)7-11-5-6-13-9-11;/h2-4,8,11,13H,5-7,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDEOXTCAICPFDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)CC2CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-8-methoxy-2-[(2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2934373.png)

![3-(2,4-Dimethylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-5-carboxamide](/img/structure/B2934374.png)

![N-[2-(4-chlorophenyl)-2-(2,2-dimethylmorpholin-4-yl)ethyl]but-2-ynamide](/img/structure/B2934380.png)

![2-[1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B2934382.png)

![2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B2934384.png)

![1-(4-Bromobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2934385.png)

![(E)-2-cyano-3-[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2934389.png)

![5-[(5-bromo-2-ethoxyphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2934390.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2934394.png)